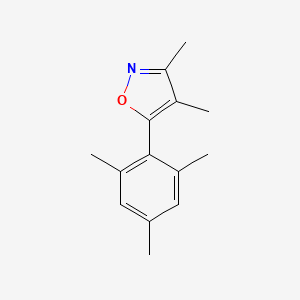
3,4-Dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mesityl-3,4-dimethylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a mesityl group (a 1,3,5-trimethylphenyl group) attached to the isoxazole ring, along with two methyl groups at the 3 and 4 positions of the ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mesityl-3,4-dimethylisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with alkenes to form isoxazoles. This reaction can be catalyzed by copper (I) or ruthenium (II) complexes .
Industrial Production Methods
In an industrial setting, the production of 5-Mesityl-3,4-dimethylisoxazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal catalysts and high-throughput screening can help identify the most efficient reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Mesityl-3,4-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: The mesityl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized isoxazole derivatives .
Scientific Research Applications
5-Mesityl-3,4-dimethylisoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Mesityl-3,4-dimethylisoxazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of bromodomain-containing proteins, such as BRD4. This inhibition occurs through the binding of the isoxazole ring to the acetyl-lysine binding pocket of the bromodomain, thereby preventing the interaction of BRD4 with acetylated histones .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the mesityl group but shares the same isoxazole core.
4-Phenyl-3,5-dimethylisoxazole: Contains a phenyl group instead of a mesityl group.
3,4-Dimethylisoxazole: Lacks the mesityl group and has only two methyl groups.
Uniqueness
5-Mesityl-3,4-dimethylisoxazole is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties to the molecule.
Biological Activity
3,4-Dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17NO
- Molecular Weight : 215.291 g/mol
- CAS Number : 61314-49-6
Synthesis
The synthesis of this compound typically involves cyclization reactions that form the oxazole ring. Detailed methodologies can be found in various synthetic organic chemistry literature.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives. For example, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |
| U-937 (Leukemia) | 0.12 - 2.78 | Doxorubicin | Variable |
| A549 (Lung Cancer) | 8.2 - 12.1 | SAHA | 15.0 |
The above table summarizes the cytotoxic effects observed in various studies where oxazole derivatives were tested against different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the potency of these compounds.
The mechanism by which this compound exerts its biological effects may involve:
- Induction of apoptosis: Flow cytometry assays have shown that related compounds can induce apoptotic pathways in cancer cells by activating caspase cascades and increasing p53 levels .
- Inhibition of key enzymes: Some oxazole derivatives have been identified as inhibitors of histone deacetylases (HDAC), which play a critical role in cancer cell proliferation and survival .
Case Studies
- Study on MCF-7 Cells : A study demonstrated that an oxazole derivative induced apoptosis in MCF-7 cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. The compound's ability to enhance p53 expression was a significant finding .
- In Vivo Studies : Although in vitro results are promising, further in vivo studies are necessary to evaluate the therapeutic potential and pharmacokinetics of this compound.
Properties
CAS No. |
61314-49-6 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3,4-dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C14H17NO/c1-8-6-9(2)13(10(3)7-8)14-11(4)12(5)15-16-14/h6-7H,1-5H3 |
InChI Key |
WDUZAPMBCMHOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=NO2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















